N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide typically involves the reaction of 3-fluorophenylacetic acid with methoxyethylamine to form an intermediate, which is then cyclized with benzofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at temperatures ranging from 30°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence sensors.
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes in microbial and cancer cell metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)-1-benzofuran-2-carboxamide
- 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- N-(3-fluorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide
Uniqueness
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group and fluorine atom contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-22-17(12-6-4-7-14(19)9-12)11-20-18(21)16-10-13-5-2-3-8-15(13)23-16/h2-10,17H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMOXXFQYDBDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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